Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl-
Description
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Structure
3D Structure
Properties
CAS No. |
58914-17-3 |
|---|---|
Molecular Formula |
C13H8BrN3 |
Molecular Weight |
286.13 g/mol |
IUPAC Name |
7-bromo-3-phenylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C13H8BrN3/c14-10-6-11-13(16-7-10)17-12(8-15-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
CKDNNWVCYDRJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=C(C=NC3=N2)Br |
Origin of Product |
United States |
Pyrido 2,3 B Pyrazine, 7 Bromo 3 Phenyl : Foundations in Heterocyclic Chemistry Research
Significance within the Pyrido[2,3-b]pyrazine (B189457) Class of Nitrogen-Containing Heterocycles
The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and its ability to participate in various biological interactions. This nitrogen-containing heterocyclic system is essentially a fusion of a pyridine (B92270) and a pyrazine (B50134) ring, which imparts a distinct combination of chemical characteristics.
Derivatives of pyrido[2,3-b]pyrazine have been investigated for a wide range of biological activities, including as antibacterial agents and as antagonists for the transient receptor potential cation channel, subfamily V, member 1 (TRPV1), which is a target for novel pain treatments. nih.gov The replacement of other heterocyclic cores with the pyrido[2,3-b]pyrazine moiety has been shown to reduce the potential for the formation of reactive metabolites, a crucial aspect of drug development. nih.gov
Furthermore, the pyrido[2,3-b]pyrazine backbone has been utilized in the development of fluorescent materials. Its electron-accepting nature makes it a suitable core for creating donor-acceptor-donor (D-A-D) type molecules with tunable optoelectronic properties, leading to emissions spanning the visible spectrum from blue to red. nih.gov These materials have potential applications in various optoelectronic devices. The inherent photophysical properties of this heterocyclic system make it a valuable component in the design of novel dyes and functional materials. nih.gov
Role of Halogenation at the 7-Position in Synthetic Strategy and Further Functionalization
The introduction of a bromine atom at the 7-position of the pyrido[2,3-b]pyrazine ring is a key synthetic strategy that significantly enhances the molecular diversity achievable from this scaffold. The carbon-bromine bond serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of various functional groups at this specific position, thereby facilitating the systematic modification of the molecule's properties.
Several key cross-coupling reactions have been successfully applied to 7-bromo-pyrido[2,3-b]pyrazine derivatives, demonstrating the synthetic utility of this halogenated intermediate. These include:
Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the 7-bromo derivative with boronic acids or their esters. This is a powerful method for introducing aryl or heteroaryl substituents.
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling with terminal alkynes, leading to the synthesis of acetylenic derivatives.
Heck Coupling: This reaction enables the formation of carbon-carbon double bonds by reacting with alkenes.
Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 7-position. researchgate.netthieme-connect.com
The ability to perform these transformations highlights the importance of the 7-bromo substituent as a linchpin for generating libraries of novel compounds with diverse functionalities and tailored properties. The following table summarizes the types of palladium-catalyzed cross-coupling reactions that have been reported for 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, a close analog of the title compound. thieme-connect.com
| Reaction Type | Coupling Partner | Resulting Functional Group |
| Suzuki Coupling | Arylboronic acid | Aryl |
| Sonogashira Coupling | Terminal alkyne | Alkynyl |
| Heck Coupling | Alkene | Alkenyl |
| Buchwald-Hartwig Amination | Amine | Amino |
Importance of Phenyl Substitution at the 3-Position for Molecular Design and Property Modulation
From a medicinal chemistry perspective, the introduction of a phenyl group can enhance binding affinity to biological targets through various non-covalent interactions, such as pi-stacking and hydrophobic interactions. The substitution pattern on the phenyl ring itself can be further modified to fine-tune these interactions and improve the pharmacological profile of the compound. For instance, in a series of pyrido[2,3-b]pyrazine derivatives, the nature of the substituent on a phenyl ring was shown to influence their activity as TRPV1 antagonists. nih.gov
In the context of materials science, the phenyl group significantly impacts the photophysical properties of the pyrido[2,3-b]pyrazine core. The electronic communication between the phenyl ring and the heterocyclic system can alter the energy levels of the frontier molecular orbitals, leading to changes in the absorption and emission spectra. The torsional angle between the phenyl group and the pyridopyrazine plane is a critical parameter that affects the extent of electronic conjugation and, consequently, the color and efficiency of fluorescence. nih.gov
Synthetic Methodologies and Precursor Design for Pyrido 2,3 B Pyrazine, 7 Bromo 3 Phenyl
Condensation Reactions for Pyrido[2,3-b]pyrazine (B189457) Core Formation
The cornerstone of pyrido[2,3-b]pyrazine synthesis is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. mdpi.combenthamdirect.com This approach provides a direct and efficient route to the bicyclic pyrazine (B50134) ring fused to a pyridine (B92270) ring.
The most direct method to introduce the 7-bromo substituent is by using a pre-functionalized pyridine precursor. For the target molecule, 5-bromo-2,3-diaminopyridine is the key starting material. chemicalbook.com This strategy ensures that the bromine atom is positioned unambiguously at the desired location on the pyridine ring of the final product. The synthesis of this precursor is a critical first step, often achieved through the nitration and subsequent reduction of a brominated aminopyridine. The reaction of 5-bromo-2,3-diaminopyridine with an appropriate dicarbonyl compound leads to the formation of the 7-bromopyrido[2,3-b]pyrazine (B1275775) core.
To achieve the 3-phenyl substitution, an unsymmetrical α-dicarbonyl precursor is required. Common choices include phenylglyoxal (B86788), benzil, or α-keto esters like ethyl pyruvate (B1213749). benthamdirect.com The condensation of 5-bromo-2,3-diaminopyridine with a phenyl-substituted 1,2-dicarbonyl compound, such as phenylglyoxal, directly yields the 7-bromo-3-phenyl-pyrido[2,3-b]pyrazine.
The regioselectivity of this condensation can be a significant challenge when using unsymmetrical dicarbonyl compounds, as two constitutional isomers can potentially form. benthamdirect.com Research into these reactions has shown that factors such as solvent, temperature, and the presence of acid or base catalysts can influence the isomeric ratio. benthamdirect.com For instance, conducting the reaction at low temperatures in acidic solvents like acetic acid or trifluoroacetic acid has been shown to improve the regioselectivity, favoring the formation of the desired, biologically more active isomer. benthamdirect.com
One documented synthesis involves the cyclization of 5-bromo-2,3-diamino pyridine with ethyl pyruvate in toluene (B28343) under heating conditions, which serves as a foundational step for creating various 7-bromo-substituted pyrido[2,3-b]pyrazine derivatives.
| Precursor 1 | Precursor 2 | Key Reaction Conditions | Product Aspect | Reference(s) |
| 5-Bromo-2,3-diaminopyridine | Phenylglyoxal | Acidic or basic catalysis, variable temperature | Forms the 7-bromo-3-phenyl-pyrido[2,3-b]pyrazine core; regioselectivity is a key consideration. | benthamdirect.com |
| 5-Bromo-2,3-diaminopyridine | Ethyl Pyruvate | Toluene, heating | Forms a 7-bromo-2-methyl-3-oxo-pyrido[2,3-b]pyrazine intermediate, a precursor for further derivatization. | |
| 2,3-Diamino-5-bromopyridine | 2,3-Butanedione | Not specified | Leads to the formation of 7-bromo-2,3-dimethylpyrido[2,3-b]pyrazine, illustrating the general condensation strategy. | chemicalbook.com |
Regioselective Functionalization Strategies at the Pyrido[2,3-b]pyrazine Moiety
An alternative to using pre-functionalized precursors is the direct functionalization of the pyrido[2,3-b]pyrazine scaffold. These methods require careful control to achieve the desired regioselectivity.
Deprotonative metalation, or deprotometalation, is a powerful technique for the regioselective functionalization of aromatic heterocycles. mdpi.com This method involves the use of a strong, sterically hindered base, such as a lithium amide (e.g., lithium 2,2,6,6-tetramethylpiperidide, LiTMP), often in combination with a metal salt like ZnCl₂, to selectively remove a proton from the aromatic ring. mdpi.comresearchgate.net The resulting organometallic intermediate is then "trapped" by an electrophilic halogen source, such as iodine or 1,2-dibromoethane, to install the halogen atom.
This strategy has been successfully applied to 2,3-diphenylpyrido[2,3-b]pyrazine, where the use of mixed lithium-zinc combinations in tetrahydrofuran (B95107) allowed for subsequent iodination. mdpi.comresearchgate.net This approach is particularly useful for substrates where the lithiated intermediate has low stability. researchgate.net However, it has been reported that the deprotometalation-iodination sequence on 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine was unsuccessful due to significant degradation of the substrate before the trapping step could occur. mdpi.com This highlights a limitation of this method for certain pre-brominated scaffolds.
Direct bromination often requires harsh conditions and can lead to a mixture of products with poor regioselectivity. Given these challenges, the literature predominantly favors the synthetic route starting from 5-bromo-2,3-diaminopyridine. This "bottom-up" approach provides absolute control over the position of the bromine substituent, circumventing the regioselectivity issues associated with direct halogenation of the assembled heterocyclic core.
Sustainable and Green Chemistry Approaches in Pyrido[2,3-b]pyrazine Synthesis
Modern synthetic chemistry places increasing emphasis on environmentally friendly methods. Several green chemistry principles have been applied to the synthesis of pyrazines and related heterocycles, which are also relevant to the production of 7-bromo-3-phenyl-pyrido[2,3-b]pyrazine. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rasayanjournal.co.in
Key green strategies include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating. researchgate.net Solvent-free and catalyst-free microwave-assisted synthesis of substituted pyrido[2,3-b]pyrazines has been reported, offering a significant improvement in efficiency and environmental impact. researchgate.net
Catalytic Reactions: Employing catalysts, rather than stoichiometric reagents, minimizes waste. Various catalysts, including ionic liquids and heterogeneous catalysts, have been used for the synthesis of pyrazine and quinoxaline (B1680401) derivatives. rasayanjournal.co.inacs.org
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly atom-economical. The synthesis of novel pyrido[2,3-b]pyrazine derivatives via multicomponent reactions has been successfully demonstrated, streamlining the synthetic process and reducing the need for intermediate purification steps. rsc.orgnih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or aqueous methanol (B129727) is a core principle of green chemistry. researchgate.net An environmentally friendly method for preparing pyrazine derivatives has been reported using aqueous methanol at room temperature, which is both cost-effective and simple. researchgate.net
By integrating these sustainable methodologies, the synthesis of complex molecules like 7-bromo-3-phenyl-pyrido[2,3-b]pyrazine can be made more efficient and environmentally responsible.
Microwave-Assisted Multi-component Reactions
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. researchgate.net In the context of heterocyclic chemistry, microwave irradiation provides a uniform and rapid heating method that can significantly reduce reaction times from hours to minutes. beilstein-journals.org For the synthesis of substituted pyrido[2,3-b]pyrazines, a microwave-assisted approach often involves the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. nih.gov
A plausible and efficient multi-component strategy for the synthesis of 7-bromo-3-phenyl-pyrido[2,3-b]pyrazine involves the reaction of 5-bromo-2,3-diaminopyridine with phenylglyoxal under microwave irradiation. This reaction can be performed under solvent-free conditions, which further enhances its green credentials by minimizing waste. nih.gov
Precursor Design:
5-bromo-2,3-diaminopyridine: This precursor provides the pyridine ring and the two amino groups necessary for the formation of the pyrazine ring. The bromine atom at the 5-position of the diaminopyridine will correspond to the 7-position in the final pyrido[2,3-b]pyrazine product.
Phenylglyoxal: This 1,2-dicarbonyl compound provides the carbon backbone for the pyrazine ring and introduces the desired phenyl substituent at the 3-position of the final product.
The reaction proceeds via a double condensation between the amino groups of the diaminopyridine and the carbonyl groups of the phenylglyoxal, followed by an oxidative aromatization to yield the stable pyrido[2,3-b]pyrazine ring system. The use of microwave energy dramatically accelerates this process.
Table 1: Hypothetical Reaction Parameters for Microwave-Assisted Synthesis
| Parameter | Value |
| Reactant 1 | 5-bromo-2,3-diaminopyridine |
| Reactant 2 | Phenylglyoxal |
| Stoichiometry | 1:1 molar ratio |
| Solvent | Solvent-free or minimal high-boiling solvent (e.g., DMF, DMSO) |
| Catalyst | Catalyst-free nih.gov |
| Microwave Power | 100-300 W |
| Temperature | 120-150 °C |
| Reaction Time | 5-15 minutes |
| Work-up | Recrystallization from ethanol (B145695) or column chromatography |
Research on similar structures has demonstrated that this methodology can lead to good yields in significantly reduced reaction times compared to conventional heating methods. nih.gov The complete assignment of the resulting structure would be confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry. nih.gov
Utilization of Eco-Friendly Solvents (e.g., Water-PEG Systems)
The principles of green chemistry encourage the use of non-toxic, renewable, and environmentally benign solvents. researchgate.net Water and polyethylene (B3416737) glycol (PEG) have gained significant attention as green solvent systems for organic synthesis. Water is the most abundant and non-toxic solvent, while PEG is biodegradable, non-volatile, and recyclable.
While specific literature on the synthesis of 7-bromo-3-phenyl-pyrido[2,3-b]pyrazine in water-PEG systems is not abundant, the general applicability of these green solvents for the synthesis of nitrogen-containing heterocycles is well-documented. researchgate.net The condensation reaction between a diamine and a dicarbonyl compound is often compatible with aqueous media.
Precursor Design:
The precursor design remains the same as in the microwave-assisted methodology:
5-bromo-2,3-diaminopyridine
Phenylglyoxal
The reaction in a water-PEG system would likely proceed under thermal conditions. The addition of PEG can enhance the solubility of organic reactants in water and can also act as a phase-transfer catalyst.
Table 2: Hypothetical Reaction Parameters for Synthesis in Water-PEG System
| Parameter | Value |
| Reactant 1 | 5-bromo-2,3-diaminopyridine |
| Reactant 2 | Phenylglyoxal |
| Solvent System | Water:PEG-400 (e.g., 1:1 v/v) |
| Catalyst | Potentially acid-catalyzed (e.g., p-toluenesulfonic acid) nih.gov |
| Temperature | 80-100 °C (Reflux) |
| Reaction Time | 4-8 hours |
| Work-up | Cooling of the reaction mixture, filtration of the precipitated product, and washing with water. The aqueous PEG solution can potentially be recovered and reused. |
The use of a water-PEG system offers several advantages, including reduced environmental impact, operational simplicity, and often easier product isolation. The progress of the reaction can be monitored by thin-layer chromatography (TLC). nih.gov
Transformation and Derivatization Reactions of Pyrido 2,3 B Pyrazine, 7 Bromo 3 Phenyl
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Moiety
The bromine atom at the 7-position of the 7-bromo-3-phenylpyrido[2,3-b]pyrazine ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These transformations provide a powerful platform for the introduction of diverse substituents, enabling the synthesis of a wide array of derivatives. While specific examples for the 3-phenyl derivative are not extensively documented, the reactivity of the closely related 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine serves as an excellent proxy for predicting its chemical behavior. researchgate.netresearchgate.net
Suzuki Coupling for Aryl and Heteroaryl Introduction
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, and it is anticipated to proceed efficiently with 7-bromo-3-phenylpyrido[2,3-b]pyrazine. This reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aryl bromide with an aryl or heteroaryl boronic acid or its ester.
Detailed research on the analogous 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine has demonstrated successful Suzuki coupling with various arylboronic acids. researchgate.net These reactions generally provide the corresponding 7-aryl-2,3-diphenylpyrido[2,3-b]pyrazines in good to excellent yields. The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction conditions. Commonly employed catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with ligands such as PPh₃ or more sterically demanding biarylphosphines.
Table 1: Representative Conditions for Suzuki Coupling of Bromo-pyridopyrazines
| Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol (B145695)/H₂O | High |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | High |
Note: The data in this table is illustrative and based on typical conditions for Suzuki couplings of related aryl bromides.
Sonogashira Coupling for Alkynyl Moiety Incorporation
The Sonogashira coupling provides a direct route for the introduction of alkynyl groups onto the pyrido[2,3-b]pyrazine (B189457) core. wikipedia.org This reaction involves the coupling of 7-bromo-3-phenylpyrido[2,3-b]pyrazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. libretexts.orgorganic-chemistry.org
Studies on 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine have shown that it readily undergoes Sonogashira coupling with various terminal alkynes, affording the corresponding 7-alkynyl derivatives in high yields. researchgate.net The reaction is generally tolerant of a wide range of functional groups on the alkyne partner.
Table 2: Typical Reagents for Sonogashira Coupling
| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene |
Note: This table presents common reagents used in Sonogashira coupling reactions.
Heck Coupling for Alkenyl Group Introduction
The Heck reaction is a valuable tool for the formation of carbon-carbon bonds between an aryl halide and an alkene. beilstein-journals.org In the context of 7-bromo-3-phenylpyrido[2,3-b]pyrazine, this reaction would lead to the introduction of a vinyl group at the 7-position. The reaction is typically catalyzed by a palladium complex in the presence of a base.
The Heck coupling of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine with various alkenes has been reported to proceed efficiently, yielding the 7-alkenyl derivatives. researchgate.net The choice of reaction conditions, including the palladium source, ligand, base, and solvent, can influence the yield and stereoselectivity of the product.
Table 3: Common Conditions for Heck Coupling Reactions
| Alkene | Palladium Catalyst | Base | Solvent |
|---|---|---|---|
| Styrene | Pd(OAc)₂ | Triethylamine | DMF |
| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile |
Note: The information in this table is based on general conditions for Heck coupling reactions.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. chemspider.com This methodology allows for the introduction of a wide range of primary and secondary amines at the 7-position of the pyrido[2,3-b]pyrazine core.
Successful Buchwald-Hartwig amination has been demonstrated with 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine and various amines, including anilines and aliphatic amines. researchgate.net The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong base.
Table 4: Key Components for Buchwald-Hartwig Amination
| Amine | Palladium Precatalyst | Ligand | Base |
|---|---|---|---|
| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu |
| Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ |
Note: This table lists typical components utilized in Buchwald-Hartwig amination reactions.
Reduction Chemistry of the Pyrido[2,3-b]pyrazine Core
The reduction of the pyrido[2,3-b]pyrazine ring system can lead to the formation of partially or fully saturated heterocyclic structures, which are of interest in medicinal chemistry. The selective reduction of one of the heterocyclic rings is a synthetic challenge that depends on the nature of the reducing agent and the substrate.
Selective Reduction of the Pyrazine (B50134) Ring (e.g., with LiAlH₄)
The selective reduction of the pyrazine ring in the pyrido[2,3-b]pyrazine core using lithium aluminum hydride (LiAlH₄) is a transformation that is not well-documented in the scientific literature for 7-bromo-3-phenylpyrido[2,3-b]pyrazine. However, based on the general reactivity of N-heterocyclic aromatic compounds, some predictions can be made.
The pyrazine ring is generally more electron-deficient than the pyridine (B92270) ring, which could make it more susceptible to nucleophilic attack by a hydride reagent like LiAlH₄. The reaction would likely proceed via the addition of hydride ions to the carbon-nitrogen double bonds of the pyrazine ring, leading to the formation of a 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (B1315058) derivative.
It is important to note that the bromo substituent at the 7-position might also be susceptible to reduction by LiAlH₄, potentially leading to a debrominated product. The outcome of the reaction would be highly dependent on the reaction conditions, such as temperature and stoichiometry of the reducing agent.
In a related system, the selective reduction of a 2,3-trimethylenepyrido[2,3-d]pyrimidin-4-one with sodium borohydride (B1222165), a milder reducing agent, resulted in the reduction of the pyrimidine (B1678525) ring. jbarbiomed.com Catalytic hydrogenation of pyrazines is also known to lead to the corresponding piperazines, indicating the feasibility of reducing the pyrazine ring. nih.gov Further experimental investigation is required to determine the precise outcome of the reaction of 7-bromo-3-phenylpyrido[2,3-b]pyrazine with LiAlH₄.
Pyridine Ring Reduction and Mixed Regioselectivity Patterns (e.g., with NaBH₄)
The reduction of the pyrido[2,3-b]pyrazine system can lead to a variety of products, depending on the reducing agent and reaction conditions. While specific studies on the reduction of 7-bromo-3-phenylpyrido[2,3-b]pyrazine with sodium borohydride (NaBH₄) are not extensively detailed in the literature, the reactivity of related N-heterocyclic systems suggests that the pyridine ring is susceptible to reduction.
Sodium borohydride is a relatively mild reducing agent, typically used for the reduction of aldehydes and ketones. However, in the presence of an electron-deficient aromatic system, such as the pyridine ring in this scaffold, reduction can occur, often leading to dihydro or tetrahydro derivatives. The electron-withdrawing nature of the fused pyrazine ring enhances the electrophilicity of the pyridine ring, making it more susceptible to hydride attack.
It is anticipated that the reduction of 7-bromo-3-phenylpyrido[2,3-b]pyrazine with NaBH₄ could result in a mixture of regioisomers. The hydride attack could potentially occur at either the C6 or C8 position, leading to the formation of dihydropyridine (B1217469) intermediates, which may then undergo further reduction. The precise regioselectivity would be influenced by both electronic effects (the distribution of electron density across the ring system) and steric effects from the substituents.
Catalytic Hydrogenation over Heterogeneous Catalysts (e.g., Pd/C)
Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) is a powerful method for the reduction of aromatic systems. For 7-bromo-3-phenylpyrido[2,3-b]pyrazine, this reaction presents multiple potential outcomes. The hydrogenation could lead to the reduction of the pyridine ring, the pyrazine ring, or both. Additionally, the carbon-bromine bond at the 7-position is susceptible to hydrogenolysis.
In studies of related substituted pyridines, catalytic hydrogenation with catalysts such as PtO₂ has been shown to effectively reduce the pyridine ring to a piperidine (B6355638) ring. It is plausible that under similar conditions, the pyridine portion of the 7-bromo-3-phenylpyrido[2,3-b]pyrazine scaffold would be reduced.
However, the presence of the bromine atom introduces a competing reaction pathway. Palladium catalysts are highly effective for the hydrogenolysis of aryl halides. Therefore, it is likely that catalytic hydrogenation would first lead to the removal of the bromine atom to yield 3-phenylpyrido[2,3-b]pyrazine, which could then undergo further reduction of the heterocyclic rings under more forcing conditions. The selectivity between ring reduction and hydrodebromination can often be controlled by the choice of catalyst, solvent, and reaction pressure.
Table 1: Potential Products of Reduction Reactions
| Starting Material | Reagent/Catalyst | Potential Product(s) | Reaction Type |
| 7-bromo-3-phenyl-pyrido[2,3-b]pyrazine | NaBH₄ | Dihydro- or Tetrahydro-7-bromo-3-phenyl-pyrido[2,3-b]pyrazine isomers | Pyridine Ring Reduction |
| 7-bromo-3-phenyl-pyrido[2,3-b]pyrazine | H₂, Pd/C | 3-phenyl-pyrido[2,3-b]pyrazine | Hydrodebromination |
| 7-bromo-3-phenyl-pyrido[2,3-b]pyrazine | H₂, Pd/C (forcing conditions) | Tetrahydro- or Octahydro-3-phenyl-pyrido[2,3-b]pyrazine | Ring Hydrogenation |
Nucleophilic Substitution and Addition Reactions
Grignard Reagent Additions and Substitutions
The reaction of 7-bromo-3-phenylpyrido[2,3-b]pyrazine with Grignard reagents can proceed via two main pathways: nucleophilic substitution of the bromine atom or addition to the electron-deficient heterocyclic rings. Given the reactivity of similar halo-N-heterocycles, a common outcome is a cross-coupling reaction where the Grignard reagent, in the presence of a suitable catalyst (e.g., nickel or palladium complexes), displaces the bromine to form a new carbon-carbon bond.
Alternatively, direct addition of the Grignard reagent to the C=N bonds of the pyrazine or pyridine ring could occur, especially in the absence of a cross-coupling catalyst. This would lead to the formation of a dihydro-pyridopyrazine derivative after quenching. The regioselectivity of such an addition would be governed by the electronic and steric landscape of the heterocyclic system.
Reactions with Other Carbon- and Heteroatom-Based Nucleophiles
The electron-deficient nature of the pyrido[2,3-b]pyrazine ring system makes the 7-bromo position susceptible to nucleophilic aromatic substitution (SₙAr). Research on analogous 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine has demonstrated that this position is reactive towards a variety of heteroatom nucleophiles, including amines, hydrazines, and phenoxides, even in the absence of a metal catalyst.
This inherent reactivity suggests that 7-bromo-3-phenylpyrido[2,3-b]pyrazine can react with a range of nucleophiles to displace the bromide ion. This provides a direct route to introduce diverse functionalities at the 7-position. For instance, reaction with amines (e.g., Buchwald-Hartwig amination) or alkoxides would yield 7-amino or 7-alkoxy derivatives, respectively.
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Amine | R₂NH | 7-(dialkylamino)-3-phenyl-pyrido[2,3-b]pyrazine |
| Hydrazine | H₂NNH₂ | 7-hydrazinyl-3-phenyl-pyrido[2,3-b]pyrazine |
| Alkoxide | RONa | 7-alkoxy-3-phenyl-pyrido[2,3-b]pyrazine |
| Thiolate | RSNa | 7-(alkylthio)-3-phenyl-pyrido[2,3-b]pyrazine |
Functionalization of the Pyrazine and Pyridine Nitrogens (e.g., N-Alkylation)
The pyrido[2,3-b]pyrazine scaffold contains three nitrogen atoms, each of which is potentially available for functionalization, such as N-alkylation. The reactivity of these nitrogens towards electrophiles like alkyl halides will depend on their respective basicity and steric accessibility.
The nitrogen atoms in the pyrazine ring (N1 and N4) are generally less basic than the pyridine nitrogen (N5) due to the presence of the adjacent electron-withdrawing nitrogen atoms. However, the pyridine nitrogen's lone pair is part of the aromatic system. In practice, the pyrazine nitrogens are often the more nucleophilic centers for alkylation.
Alkylation would likely occur preferentially at one of the pyrazine nitrogens, leading to a quaternary pyridopyrazinium salt. The specific site of alkylation (N1 vs. N4) would be influenced by the steric hindrance posed by the adjacent phenyl group at the 3-position. It is expected that alkylation would favor the N1 position, which is more sterically accessible. D-alkylation to form a di-quaternary salt is also possible under more strenuous conditions. The formation of these N-alkylated derivatives can significantly alter the solubility and electronic properties of the molecule.
Structural Elucidation and Conformational Analysis of Pyrido 2,3 B Pyrazine, 7 Bromo 3 Phenyl Systems
Single Crystal X-ray Diffraction Studies
Experimental X-ray diffraction data for the precise compound 7-bromo-3-phenyl-pyrido[2,3-b]pyrazine are not readily found in current literature. However, the crystal structure of a related compound, 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, provides significant insight into the expected molecular geometry and packing of the 7-bromo-pyrido[2,3-b]pyrazine core. nih.gov Analysis of this analog allows for an informed discussion of the likely structural attributes of the 7-bromo-3-phenyl derivative.
In related structures, the orientation of aryl substituents relative to the pyridopyrazine core is a key conformational feature. For instance, in 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the two thienyl rings are inclined with respect to the mean plane of the pyridopyrazine moiety at dihedral angles of 33.29 (11)° and 19.84 (9)°. nih.gov
For 7-bromo-3-phenyl-pyrido[2,3-b]pyrazine, it is anticipated that the single phenyl ring at the 3-position would also be twisted out of the plane of the heterocyclic core. This rotation is a common feature in biaryl systems, arising from the need to minimize steric hindrance between ortho hydrogens on the phenyl ring and adjacent atoms on the pyrazine (B50134) ring. The exact dihedral angle would be influenced by crystal packing forces, but a non-coplanar arrangement is the most probable conformation.
Table 1: Dihedral Angles in an Analogous Pyrido[2,3-b]pyrazine (B189457) System
| Compound | Substituent Rings | Dihedral Angle to Pyridopyrazine Core | Reference |
| 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | Thiophen-2-yl (at C2) | 33.29 (11)° | nih.gov |
| Thiophen-2-yl (at C3) | 19.84 (9)° | nih.gov |
The fused pyrido[2,3-b]pyrazine ring system itself is not perfectly planar. In the structure of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the pyridopyrazine moiety is noted to be buckled, with a dihedral angle of 8.78 (10)° between the pyridine (B92270) and pyrazine rings. nih.gov This deviation from planarity is a significant structural characteristic. It is reasonable to infer that the 7-bromo-3-phenyl- derivative would exhibit a similar degree of buckling in its heterocyclic core, as the electronic and steric influences of the bromo-substituent are preserved.
The solid-state arrangement of molecules is dictated by intermolecular forces. In the crystal of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the molecules adopt a head-to-head packing arrangement, forming layers. nih.gov While offset π-stacking is observed in the non-brominated analog, the packing in the bromo-derivative is dominated by other types of interactions. nih.gov For 7-bromo-3-phenyl-pyrido[2,3-b]pyrazine, a similar layered structure driven by specific intermolecular contacts is plausible. Depending on the phenyl ring's orientation, interactions such as π-π stacking between the electron-deficient pyrazine rings and the electron-rich phenyl rings of adjacent molecules or a herringbone packing motif could be observed.
The presence of a bromine atom and nitrogen atoms in the heterocyclic core makes the molecule a prime candidate for specific and directional intermolecular interactions. The crystal structure of the 7-bromo-2,3-bis(thiophen-2-yl) analog is stabilized by a network of C—H···Br and C—H···N intermolecular interactions that link the molecules together. nih.gov It is highly probable that the crystal packing of 7-bromo-3-phenyl-pyrido[2,3-b]pyrazine would be similarly influenced by:
C—H···Br interactions: Hydrogen bonds involving the bromine atom and hydrogen atoms from the phenyl or pyridopyrazine rings of neighboring molecules.
C—H···N interactions: Hydrogen bonds between hydrogen atoms and the nitrogen atoms of the pyrazine or pyridine rings.
These interactions are key in forming the stable, layered supramolecular architecture in the solid state.
Spectroscopic Characterization for Structural Confirmation
While the specific NMR spectrum for 7-bromo-3-phenyl-pyrido[2,3-b]pyrazine is not available, the ¹H NMR data for the closely related compound 7-bromo-8-methyl-3-phenylpyrido[2,3-b]pyrazine provides an excellent model for interpretation. ikm.org.my The key difference is the presence of a methyl group at position 8 in the analog, which would be a proton in the target compound.
The reported chemical shifts for the analog are as follows:
¹H NMR (400 MHz, CDCl₃): δ 9.53 (s, 1H), 9.10 (s, 1H), 8.25 (t, J = 1.60 Hz, 2H), 7.58 (d, J = 7.20 Hz, 3H), 2.98 (s, 3H). ikm.org.my
Interpretation and Extrapolation:
The signals at δ 8.25 (2H) and δ 7.58 (3H) can be assigned to the protons of the phenyl group at the C3 position. ikm.org.my
The singlets at δ 9.53 and δ 9.10 are characteristic of the protons on the pyrido[2,3-b]pyrazine core. ikm.org.my In the 8-methyl analog, the proton at C6 would likely correspond to one of these singlets.
The signal at δ 2.98 is due to the methyl protons at C8. ikm.org.my
For the target compound, 7-bromo-3-phenyl-pyrido[2,3-b]pyrazine , the ¹H NMR spectrum is expected to be very similar, with the following key differences:
The absence of the methyl singlet at ~2.98 ppm.
The protons on the pyridine ring (at C6 and C8) would appear as two distinct doublets due to mutual coupling, rather than as singlets. Their chemical shifts would be in the aromatic region, likely between 8.0 and 9.5 ppm.
Table 2: Representative ¹H NMR Data for a 7-bromo-3-phenyl-pyrido[2,3-b]pyrazine Analog
| Compound | Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |
| 7-bromo-8-methyl-3-phenylpyrido[2,3-b]pyrazine | 9.53 | s | Pyridopyrazine-H | ikm.org.my |
| 9.10 | s | Pyridopyrazine-H | ikm.org.my | |
| 8.25 | t | Phenyl-H | ikm.org.my | |
| 7.58 | d | Phenyl-H | ikm.org.my | |
| 2.98 | s | -CH₃ at C8 | ikm.org.my |
This detailed analysis, based on data from closely related compounds, provides a robust model for the structural and spectroscopic properties of 7-bromo-3-phenyl-pyrido[2,3-b]pyrazine.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present within a molecule. For the compound Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl- , the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the pyrido[2,3-b]pyrazine core, the phenyl substituent, and the carbon-bromine bond.
Expected Characteristic IR Absorption Bands:
Aromatic C-H Stretching: The presence of both the pyridopyrazine and phenyl ring systems would result in multiple weak to medium absorption bands in the region of 3100-3000 cm⁻¹. These bands are characteristic of the C-H stretching vibrations in aromatic rings.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused aromatic rings of the pyrido[2,3-b]pyrazine system and the phenyl group would appear in the 1600-1450 cm⁻¹ region. These are typically sharp and of medium to strong intensity.
Aromatic C-H Bending: Out-of-plane bending vibrations for the C-H bonds on the substituted aromatic rings would be observed in the fingerprint region, typically below 900 cm⁻¹. The specific positions of these bands can sometimes provide information about the substitution pattern of the rings.
C-Br Stretching: The carbon-bromine bond is expected to produce a characteristic absorption band in the lower frequency region of the IR spectrum, typically between 600 and 500 cm⁻¹. This band is often of medium to strong intensity.
Without experimental data, a specific data table of observed frequencies and their assignments for Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl- cannot be constructed. The table below represents a generalized expectation of the IR absorption regions for the functional groups present in the molecule.
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridopyrazine and Phenyl) |
| 1600 - 1450 | C=N and C=C Stretch | Aromatic Rings |
| Below 900 | C-H Bend (out-of-plane) | Aromatic Rings |
| 600 - 500 | C-Br Stretch | Bromo-Aromatic |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl- , the molecular formula is C₁₃H₈BrN₃, which corresponds to a monoisotopic mass of 284.99 g/mol .
Expected Mass Spectrometric Behavior:
Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a prominent molecular ion peak. Due to the presence of bromine, this peak would appear as a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 mass units (m/z and m/z+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Major Fragmentation Pathways: The fragmentation of the molecular ion would likely involve the loss of stable neutral molecules or radicals. Key expected fragmentations would include:
Loss of Br radical: A significant fragment would likely be observed corresponding to the loss of the bromine atom, resulting in an ion at [M-Br]⁺.
Loss of HCN: The pyrazine and pyridine rings could undergo fragmentation through the loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocyclic compounds.
Phenyl Cation: A peak corresponding to the phenyl cation (C₆H₅⁺) at m/z 77 is also a plausible fragment.
Fragmentation of the Pyridopyrazine Ring: The fused ring system could undergo complex rearrangements and cleavages, leading to a series of smaller fragment ions.
A definitive fragmentation pattern and the relative abundances of the fragment ions can only be determined through experimental analysis. The data table below is a hypothetical representation of potential major fragments and is not based on experimental results.
| m/z (relative to ⁷⁹Br) | Proposed Fragment Ion | Formula |
| 285 | [M]⁺ | [C₁₃H₈⁷⁹BrN₃]⁺ |
| 287 | [M+2]⁺ | [C₁₃H₈⁸¹BrN₃]⁺ |
| 206 | [M-Br]⁺ | [C₁₃H₈N₃]⁺ |
| 179 | [M-Br-HCN]⁺ | [C₁₂H₇N₂]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
Computational Chemistry and Theoretical Modelling of Pyrido 2,3 B Pyrazine, 7 Bromo 3 Phenyl
Density Functional Theory (DFT) for Electronic Structure and Ground State Properties
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For molecules like Pyrido[2,3-b]pyrazine (B189457), 7-bromo-3-phenyl-, DFT calculations can elucidate a variety of ground-state properties, offering insights into the molecule's stability, reactivity, and electronic behavior. rsc.orgnih.gov
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. nih.gov
For related pyrido[2,3-b]pyrazine derivatives, DFT calculations have been employed to determine the HOMO and LUMO energy levels and the corresponding energy gap. These calculations help in understanding how different substituents on the pyrido[2,3-b]pyrazine core influence its electronic characteristics. For instance, studies on similar structures have shown that the distribution of HOMO and LUMO can be localized on different parts of the molecule, which has implications for its charge transfer properties.
Table 1: Representative Frontier Molecular Orbital Energies for a Pyrido[2,3-b]pyrazine Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.29 |
| ELUMO | -1.81 |
| Energy Gap (ΔE) | 4.48 |
Note: The data in this table is representative of a related heterocyclic compound and is provided for illustrative purposes. Specific values for Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl- would require a dedicated computational study.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, which are prone to nucleophilic attack. Green regions represent neutral potential.
For pyrido[2,3-b]pyrazine systems, MEP analysis can identify the most electron-rich and electron-poor areas. For example, in related compounds, the nitrogen atoms of the pyrazine (B50134) and pyridine (B92270) rings are often found to be regions of negative potential, making them likely sites for protonation and interaction with electrophiles. Conversely, the hydrogen atoms and other electron-deficient regions would show a positive potential.
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more quantitative measure of the molecule's behavior in chemical reactions. Some of the key global reactivity descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value of hardness indicates greater stability and lower reactivity. irjweb.com
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Electronegativity (χ): The power of an atom or a group of atoms to attract electrons towards itself. It is the negative of the chemical potential (χ = -μ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / (2η).
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A larger value of softness indicates higher reactivity. irjweb.com
Studies on pyrido[2,3-b]pyrazine derivatives have utilized these descriptors to compare the reactivity of different substituted compounds. researchgate.net
Table 2: Representative Global Reactivity Descriptors for a Pyrido[2,3-b]pyrazine Derivative
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 2.24 |
| Chemical Potential (μ) | -4.05 |
| Electronegativity (χ) | 4.05 |
| Electrophilicity Index (ω) | 3.66 |
| Chemical Softness (S) | 0.45 |
Note: The data in this table is representative of a related heterocyclic compound and is provided for illustrative purposes. Specific values for Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl- would require a dedicated computational study.
The three-dimensional structure of a molecule plays a significant role in its properties and biological activity. Conformational analysis involves exploring the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. For a molecule like Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl-, the rotation around the single bond connecting the phenyl group to the pyrazine ring is a key conformational degree of freedom.
By performing a relaxed potential energy surface scan, it is possible to determine the most stable conformation (the global minimum on the energy landscape) and any other low-energy conformers. This information is crucial for understanding how the molecule will exist in different environments and how it might interact with other molecules.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for describing the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate its excited-state properties, such as electronic absorption spectra and the nature of electronic transitions. bohrium.com
Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. In donor-acceptor systems, ICT transitions are of great interest due to their applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov
In studies of related donor-acceptor molecules based on the pyrido[2,3-b]pyrazine scaffold, TD-DFT has been successfully used to identify and characterize ICT transitions in their absorption spectra. nih.gov These calculations can also help in understanding the influence of solvent polarity on the ICT process, as ICT states are often stabilized in more polar solvents, leading to a red-shift (solvatochromism) in the emission spectra. researchgate.net
Singlet and Triplet Excitation Energy Differences (ΔEST)
The difference in energy between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is a crucial parameter for predicting the emissive properties of a molecule, particularly its potential for applications in fields such as organic light-emitting diodes (OLEDs). Molecules with small ΔEST values are of significant interest for their potential to exhibit thermally activated delayed fluorescence (TADF).
A detailed computational study using methods such as Time-Dependent Density Functional Theory (TD-DFT) would be required to calculate the S1 and T1 energies for Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl-. Such a study would involve geometry optimization of the ground state, followed by calculations of the vertical and adiabatic excitation energies for the singlet and triplet states.
Despite the importance of this parameter, no specific theoretical or experimental data for the singlet and triplet excitation energy difference of Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl- could be located in the reviewed scientific literature.
A hypothetical data table for such a study is presented below to illustrate how the results would be reported.
Table 1: Hypothetical Singlet and Triplet Excitation Energy Data
| Parameter | Value (eV) |
| S1 Energy | Data not available |
| T1 Energy | Data not available |
| ΔEST (S1 - T1) | Data not available |
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules, including their conformational flexibility and intermolecular interactions in condensed phases. For Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl-, MD simulations could provide insights into:
Conformational Landscape: The rotation of the phenyl group at the 3-position relative to the rigid pyrido[2,3-b]pyrazine core.
Intermolecular Interactions: The nature and strength of interactions with neighboring molecules in a simulated solid-state or solution environment, which can influence properties like crystal packing and solubility.
Solvent Effects: The behavior of the molecule in different solvent environments and the arrangement of solvent molecules around the solute.
A review of the literature did not yield any studies that have performed molecular dynamics simulations specifically on Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl- to assess its conformational flexibility or intermolecular behavior.
Quantitative Structure-Property Relationship (QSPR) Studies using Quantum Chemical Parameters
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. These models often utilize quantum chemical parameters calculated through methods like Density Functional Theory (DFT). For Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl-, a QSPR study could predict various properties based on its calculated electronic structure.
Key quantum chemical parameters that would be calculated include:
HOMO (Highest Occupied Molecular Orbital) Energy: Related to the electron-donating ability of the molecule.
LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the electron-accepting ability of the molecule.
HOMO-LUMO Gap: An indicator of the molecule's kinetic stability and electronic excitation energy.
Polarizability: Describes the molecule's ability to form an induced dipole moment in an electric field.
These parameters are valuable for predicting reactivity, electronic properties, and intermolecular interactions. While computational studies on other pyrido[2,3-b]pyrazine derivatives have calculated such parameters, no specific QSPR studies or published quantum chemical parameters for Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl- were found. rsc.orgresearchgate.net
A representative data table for these quantum chemical parameters is provided below, which would be populated by the results of a dedicated DFT calculation.
Table 2: Hypothetical Quantum Chemical Parameters
| Parameter | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
| Polarizability (a.u.) | Data not available |
Advanced Functional Applications and Materials Science Research of Pyrido 2,3 B Pyrazine, 7 Bromo 3 Phenyl Derivatives
Chemical Sensing Applications
Development of Colorimetric Ion Sensors
Research into the application of Pyrido[2,3-b]pyrazine (B189457), 7-bromo-3-phenyl- and its specific derivatives as colorimetric ion sensors is an emerging field. While the broader class of pyrido[2,3-b]pyrazine compounds has been explored for various sensing applications, including electrochemical DNA sensing and fluorescent ion detection, specific studies detailing the development of colorimetric sensors for ion detection based on the 7-bromo-3-phenyl- derivative are not extensively available in the current body of scientific literature. The inherent chromophoric properties of the pyrido[2,3-b]pyrazine core suggest potential for development in this area, though dedicated research is required to synthesize and characterize derivatives for selective and visible ion detection.
Surface Chemistry and Adsorption Phenomena
Derivatives of 7-bromopyrido[2,3-b]pyrazine (B1275775) have demonstrated significant potential as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that mitigates corrosive processes.
Mechanisms of Corrosion Inhibition on Metal Surfaces
The corrosion inhibition mechanism of 7-bromopyrido[2,3-b]pyrazine derivatives, such as 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol, on mild steel surfaces in hydrochloric acid solution involves the adsorption of the inhibitor molecules onto the metal. This adsorption process forms a protective film that isolates the metal from the corrosive medium. The inhibitor molecules, rich in heteroatoms (N, S) and π-electrons in the pyrazine (B50134) and pyridine (B92270) rings, act as active centers for adsorption.
The process involves the sharing of electrons between the heteroatoms and the vacant d-orbitals of the iron atoms on the steel surface, leading to the formation of a coordinate covalent bond. This interaction is further stabilized by the π-electrons of the aromatic rings. The protective film effectively blocks the active sites on the metal surface where corrosion reactions (both anodic dissolution of iron and cathodic hydrogen evolution) would typically occur. Studies have shown that these derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.netimist.ma
Adsorption Isotherm Analysis (e.g., Langmuir Adsorption Isotherm)
The adsorption behavior of 7-bromopyrido[2,3-b]pyrazine derivatives on metal surfaces has been found to conform to the Langmuir adsorption isotherm. researchgate.netimist.maresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface, with each active site on the surface holding one adsorbed molecule. The degree of surface coverage increases with the concentration of the inhibitor, leading to a higher inhibition efficiency.
The effectiveness of these compounds as corrosion inhibitors is concentration-dependent. For instance, the inhibition efficiency of 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol was found to increase significantly with its concentration, reaching a maximum of 91% at a concentration of 10⁻³ M. researchgate.netimist.ma This indicates that a higher concentration leads to more extensive surface coverage, thereby providing better protection against corrosion.
Table 1: Inhibition Efficiency of 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol at Different Concentrations
| Concentration (M) | Inhibition Efficiency (%) |
|---|---|
| 10⁻³ | 91.0 |
| 10⁻⁴ | 85.1 |
| 10⁻⁵ | 76.5 |
| 10⁻⁶ | 65.2 |
Data derived from studies on mild steel in 1M HCl. researchgate.netimist.ma
Electrochemical Characterization of Surface Interactions (e.g., Potentiodynamic Polarization, EIS)
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have been instrumental in characterizing the surface interactions between 7-bromopyrido[2,3-b]pyrazine derivative inhibitors and metal surfaces.
Potentiodynamic Polarization: Polarization studies have confirmed that these derivatives function as mixed-type inhibitors. researchgate.netimist.ma The presence of the inhibitor in the corrosive solution reduces both the anodic and cathodic current densities. This is observed as a shift in both the anodic and cathodic branches of the Tafel plots to lower current densities compared to the uninhibited solution. The corrosion potential (Ecorr) does not show a significant shift, which is characteristic of mixed-type inhibitors.
Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide further insight into the protective film's properties. In the presence of inhibitors like 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol, the charge transfer resistance (Rct) is observed to increase significantly, while the double-layer capacitance (Cdl) decreases. researchgate.netimist.ma The increase in Rct indicates a greater resistance to the charge transfer process, which is a key step in corrosion. The decrease in Cdl is attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and reduces the dielectric constant at the metal-solution interface. These changes in the EIS parameters are indicative of the formation of a stable and protective inhibitor layer on the metal surface.
Table 2: Electrochemical Parameters for Mild Steel in 1M HCl in the Absence and Presence of 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol (at 10⁻³ M)
| Condition | Icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
|---|---|---|---|---|
| Blank (1M HCl) | 850 | 45 | 120 | - |
| With Inhibitor | 76.5 | 480 | 45 | 91.0 |
Data synthesized from reported electrochemical studies. researchgate.netimist.ma
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-bromo-3-phenylpyrido[2,3-b]pyrazine, and how do reaction conditions influence yield?
- Methodological Answer : Two primary methods are reported:
- Microwave-assisted one-pot synthesis : Using α-iodo acetophenone, succinamide, and aromatic amines in water–ethanol or PEG–water under microwave irradiation, achieving yields up to 92% .
- Palladium-catalyzed cross-coupling : Suzuki reactions with aryl boronic acids (e.g., PhB(OH)₂) using Pd(PPh₃)₄ (5 mol%) and NaHCO₃ in DME-H₂O at 80°C, yielding 42–97% depending on substituents .
Q. Which spectroscopic and computational techniques are critical for characterizing pyrido[2,3-b]pyrazine derivatives?
- Analytical Workflow :
- Structural Confirmation : FTIR, ¹H/¹³C NMR, and HRMS for functional group and molecular weight validation .
- Photophysical Profiling : UV-vis spectroscopy and time-resolved fluorescence to determine HOMO-LUMO gaps and thermally activated delayed fluorescence (TADF) properties. For example, DEST (ΔEₛₜ) values range from 0.01–0.23 eV in donor-acceptor dyads .
- Computational Modeling : DFT calculations to map orbital distributions (e.g., HOMO localized on donor groups, LUMO on pyrido[2,3-b]pyrazine) .
Q. What preliminary biological activities have been reported for pyrido[2,3-b]pyrazine derivatives?
- Bioactivity Screening :
- FGFR1 Inhibition : 7-Iodo-3-phenyl derivatives form hydrogen bonds with the FGFR1 hinge region (pyrazine nitrogen), suppressing kinase activity (IC₅₀ < 1 µM in cancer cell lines) .
- Cytotoxicity : Substitutions at the 3-position (e.g., chloro, bromo) enhance activity against solid tumors by disrupting cell proliferation pathways .
Advanced Research Questions
Q. How can regioselectivity challenges in palladium-catalyzed cross-coupling reactions be addressed for pyrido[2,3-b]pyrazine derivatives?
- Optimization Strategies :
- Ligand Selection : Bulky ligands (e.g., PPh₃) improve steric control, favoring coupling at the 7-bromo position over competing sites .
- Solvent Effects : Polar solvents (DME-H₂O) enhance boronic acid solubility, reducing side reactions .
- Case Study : Sonogashira couplings with alkynes achieve >95% regioselectivity using CuI and Pd(PPh₃)₂Cl₂ in THF/Et₃N .
Q. What strategies resolve contradictions in reported reaction yields for pyrido[2,3-b]pyrazine syntheses?
- Data Reconciliation Framework :
- Catalyst Comparison : Pd(PPh₃)₄ (5 mol%) yields 97% in Suzuki reactions vs. lower yields (42%) with alternative catalysts .
- Substrate Scope : Electron-deficient boronic acids (e.g., 2-aminophenyl) improve yields (92%) due to enhanced oxidative addition kinetics .
- Green Chemistry Trade-offs : Microwave methods reduce reaction time (minutes vs. hours) but may limit scalability .
Q. How do substituents modulate the photophysical properties of pyrido[2,3-b]pyrazine-based TADF emitters?
- Structure-Property Relationships :
- Donor-Acceptor Dyads : Dihydrophenazasiline donors paired with pyrido[2,3-b]pyrazine acceptors achieve EQE up to 9% in OLEDs via small ΔEₛₜ (0.01–0.23 eV) .
- Substituent Effects : Electron-withdrawing groups (e.g., Br at C7) stabilize LUMO, red-shifting emission by 30 nm vs. quinoxaline analogs .
Q. What experimental and computational approaches validate the bioactivity of pyrido[2,3-b]pyrazine derivatives against FGFR-driven cancers?
- Mechanistic Validation :
- Kinase Assays : Fluorescence polarization assays quantify FGFR1 inhibition (Kd < 50 nM for 7-iodo derivatives) .
- Molecular Dynamics : Simulations reveal stable hydrogen bonding between the pyrazine nitrogen and FGFR1’s Ala564 residue, corroborating crystallographic data .
- In Vivo Models : Xenograft studies show tumor volume reduction by 60% at 10 mg/kg dosing (oral) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
